molecular formula C25H32N4O3S B2758572 Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate CAS No. 476452-12-7

Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate

Cat. No. B2758572
CAS RN: 476452-12-7
M. Wt: 468.62
InChI Key: ZCVFZPDJLNAZCL-UHFFFAOYSA-N
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Description

Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate is a chemical compound that includes an adamantane structure . Adamantane is an organic compound with formula C10H16, which can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free .


Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of 1,2-disubstituted adamantane derivatives can be achieved by the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues .


Chemical Reactions Analysis

The chemical reactions involving adamantane derivatives are diverse. The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Scientific Research Applications

Spectral and Quantum Chemical Analysis

Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate and its derivatives have been the subject of spectral and quantum chemical analysis. The study by Al-Ghulikah et al. (2019) involved the Fourier transform infrared and Raman spectra of a similar adamantane-based compound, providing insights into its equilibrium geometric structure, vibrational IR, and Raman spectra. The research also used DFT calculations and TDDFT calculations for predicting and reproducing electronic absorption spectra, indicating intramolecular charge transfer features (Al-Ghulikah et al., 2019).

Synthesis and Antiviral Activity

Studies on adamantane derivatives have also explored their synthesis and antiviral activities. Moiseev et al. (2012) synthesized new adamantane derivatives and evaluated their anti-smallpox activity, highlighting the potential medical applications of these compounds (Moiseev et al., 2012).

Design and Structural Analysis

The design and structural analysis of adamantane derivatives have been a focus of research. Matković et al. (2007) discussed the synthesis and crystal structure of new adamantane depsides, providing valuable information on the molecular conformation of these compounds (Matković et al., 2007).

Synthesis and Antimicrobial Activity

Research has also been conducted on the synthesis and antimicrobial activity of adamantane derivatives. Al-Abdullah et al. (2014) investigated novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, testing their efficacy against various bacteria and fungi, showcasing another avenue of medical application (Al-Abdullah et al., 2014).

Theoretical Investigations for Medical Applications

Theoretical investigations have been conducted to understand the structural and functional aspects of adamantane derivatives. Al-Wahaibi et al. (2018) carried out a detailed structural analysis of two adamantane derivatives, highlighting the influence of fluorine substitution and their potential inhibitory activity against specific enzymes (Al-Wahaibi et al., 2018).

properties

IUPAC Name

ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O3S/c1-3-32-22(30)16(2)33-24-28-27-21(29(24)20-7-5-4-6-8-20)15-26-23(31)25-12-17-9-18(13-25)11-19(10-17)14-25/h4-8,16-19H,3,9-15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVFZPDJLNAZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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